

An In-depth Technical Guide to 4-(Benzyloxy)-1-methyl-2-pyridone

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Compound of Interest

Compound Name: 4-(Benzyloxy)-1-methyl-2-pyridone

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This technical guide provides a comprehensive overview of **4-(Benzyloxy)-1-methyl-2-pyridone**, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific N-methylated derivative, this guide also extensively covers its immediate precursor, 4-Benzyloxy-2(1H)-pyridone, to provide a thorough understanding of its synthesis, properties, and potential biological context.

Nomenclature and Structure

The compound "**4-(Benzyloxy)-1-methyl-2-pyridone**" is systematically named according to IUPAC nomenclature. The pyridone ring is numbered starting from the nitrogen atom as position 1.

- IUPAC Name: 4-(Benzyloxy)-1-methylpyridin-2(1H)-one
- Synonyms: 4-(Phenylmethoxy)-1-methyl-2(1H)-pyridinone
- Molecular Formula: $C_{13}H_{13}NO_2$
- Molecular Weight: 215.25 g/mol

The structure consists of a pyridin-2-one core, which is a six-membered aromatic ring containing a nitrogen atom and a ketone group. A methyl group is attached to the nitrogen at

position 1, and a benzyloxy group (a benzyl group linked via an oxygen atom) is attached at position 4.

Chemical Structure:

(Note: This is a 2D representation. Ph represents a phenyl group.)

Physicochemical Properties

Detailed experimental data for **4-(Benzyloxy)-1-methyl-2-pyridone** is not widely available. However, the properties of its non-N-methylated precursor, 4-Benzyloxy-2(1H)-pyridone, are well-documented and provide a useful reference.

Property	Value (for 4-Benzyloxy-2(1H)-pyridone)	Reference
CAS Number	53937-02-3	[1][2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[1][2]
Molecular Weight	201.22 g/mol	[1][2]
Appearance	Solid	[1]
Melting Point	201-203 °C	[1][3]
InChI Key	DOVNUEPFPBWTSV-UHFFFAOYSA-N	[1]
SMILES	<chem>O=C1NC=CC(OCc2ccccc2)=C1</chem>	[1]

The N-methylation from the precursor to the target compound would be expected to slightly increase the molecular weight and may decrease the melting point due to the disruption of intermolecular hydrogen bonding.

Synthesis and Experimental Protocols

The synthesis of **4-(Benzyloxy)-1-methyl-2-pyridone** can be envisioned as a two-step process: first, the synthesis of the precursor 4-Benzyloxy-2(1H)-pyridone, followed by its N-

methylation.

Synthesis of 4-Benzyloxy-2(1H)-pyridone

A common method for the synthesis of 4-Benzyloxy-2(1H)-pyridone involves the rearrangement of 4-benzyloxypyridine-N-oxide.^[3]

Experimental Protocol:

- **Reaction Setup:** 4-Benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is added to acetic anhydride (150 mL).^[3]
- **Heating:** The mixture is heated to reflux and maintained for 1.5 hours.^[3]
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.^[3]
- **Purification:** The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60 °C for 2 hours. After cooling, the precipitated solid is collected by filtration. Further concentration of the filtrate may yield additional product. The crude products are combined and purified by recrystallization from a methanol/ethyl acetate mixture to yield pure 4-benzyloxy-2(1H)-pyridone.^[3]

N-methylation of 4-Benzyloxy-2(1H)-pyridone

The N-alkylation of 2-pyridones is a well-established transformation. A general procedure for the N-methylation would involve the deprotonation of the pyridone nitrogen followed by reaction with a methylating agent.

General Experimental Protocol:

- **Deprotonation:** To a solution of 4-Benzyloxy-2(1H)-pyridone in a suitable anhydrous solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added at 0 °C.^[3] The mixture is stirred for a short period to allow for the formation of the pyridone anion.
- **Methylation:** A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture.

- **Reaction Progression:** The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- **Quenching and Extraction:** The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **4-(Benzyloxy)-1-methyl-2-pyridone**.

Potential Biological Activity and Applications

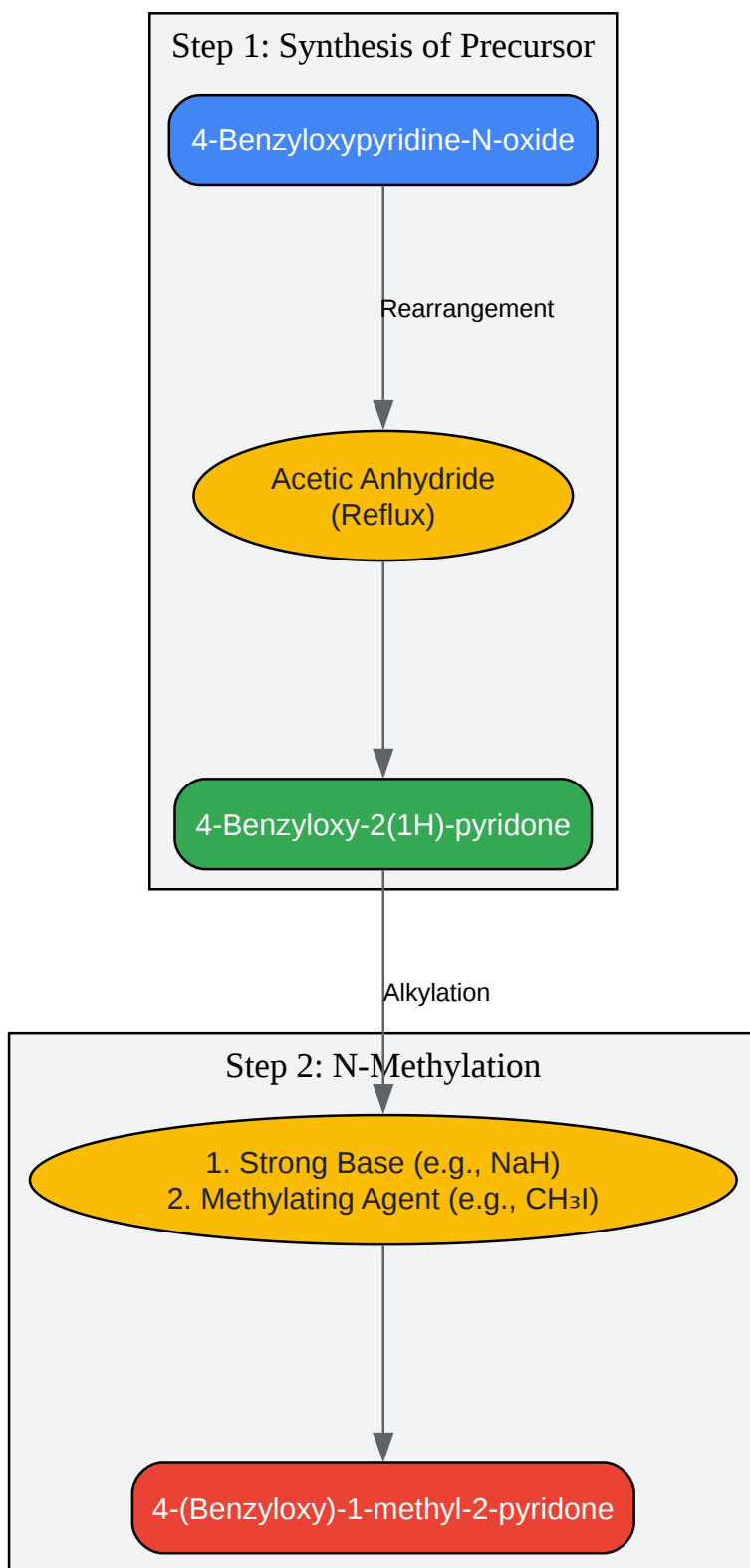
While specific biological data for **4-(Benzyloxy)-1-methyl-2-pyridone** is scarce, the 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.^[4] Derivatives of 4-hydroxy-2-pyridone have demonstrated a variety of biological activities.

- **Antimicrobial and Antifungal Activity:** Some 4-hydroxy-2-pyridone alkaloids have shown antimicrobial activities against pathogens such as *Staphylococcus aureus* and *Candida albicans*.^[5]
- **Cytotoxic Activity:** Certain derivatives have exhibited cytotoxic effects against various human cancer cell lines, indicating potential for development as anticancer agents.^{[4][5]}
- **Enzyme Inhibition:** The broader class of pyridones has been explored for the inhibition of various enzymes. For instance, derivatives of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy.^[6]

The benzyloxy group at the 4-position can serve as a protecting group for the 4-hydroxy functionality, which is often crucial for biological activity. The N-methyl group can influence the compound's solubility, metabolic stability, and binding affinity to target proteins.^[4]

Visualizations

The following diagrams illustrate the proposed synthetic workflow for **4-(Benzyloxy)-1-methyl-2-pyridone**.



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Caption: Proposed two-step synthesis of **4-(Benzyloxy)-1-methyl-2-pyridone**.

Conclusion

4-(Benzyloxy)-1-methyl-2-pyridone is a derivative of the medicinally important 2-pyridone scaffold. While direct experimental data for this compound is limited, its synthesis can be readily achieved from its precursor, 4-Benzyloxy-2(1H)-pyridone, via N-methylation. The biological activities exhibited by related compounds suggest that **4-(Benzyloxy)-1-methyl-2-pyridone** and its analogues are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and evaluate the specific biological profile of this compound.

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